molecular formula C9H21ClSi B041024 Triisopropylsilyl chloride CAS No. 13154-24-0

Triisopropylsilyl chloride

Cat. No.: B041024
CAS No.: 13154-24-0
M. Wt: 192.8 g/mol
InChI Key: KQIADDMXRMTWHZ-UHFFFAOYSA-N
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Description

Triisopropylsilyl chloride (TIPSCl), with the molecular formula C₉H₂₁ClSi and molecular weight 192.8 g/mol , is a sterically bulky silylating agent widely used in organic synthesis. Its structure features three isopropyl groups attached to a silicon atom, conferring significant steric hindrance, which influences its reactivity and selectivity. TIPSCl is commonly employed for the protection of hydroxyl groups, stabilization of sensitive intermediates, and facilitation of regioselective reactions.

Key applications include:

  • Protection of hydroxyl groups in carbohydrates and nucleosides, where its bulkiness prevents undesired side reactions .
  • Peptide synthesis, where it aids in the cleavage of peptides from resin while maintaining side-chain integrity .
  • Organometallic reactions, such as lithiation and cross-coupling, where it stabilizes reactive intermediates .
  • Kinetic resolution of terminal 1,2-diols, leveraging its steric bulk to achieve enantioselectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylsilyl chloride can be synthesized through two main methods:

Industrial Production Methods

The industrial production of this compound typically involves the reaction of silicon tetrachloride with isopropyl lithium in a controlled environment. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Scientific Research Applications

Chemical Properties and Preparation

Chemical Structure:

  • Molecular Formula: C9H21ClOSiC_9H_{21}ClOSi
  • Molecular Weight: 196.81 g/mol

Synthesis Methods:

  • Chlorination of Triisopropyl Silane: This method involves treating triisopropyl silane with hydrochloric acid to replace a hydrogen atom on the silicon with a chlorine atom.
  • Reaction with Silicon Tetrachloride: Silicon tetrachloride reacts with isopropyl lithium to yield TIPSCl in a controlled environment, typically under inert conditions to prevent side reactions.

Scientific Research Applications

Triisopropylsilyl chloride has several notable applications in scientific research:

Organic Synthesis

  • Protecting Group: TIPSCl is primarily used as a protecting group for alcohols and carboxylic acids in organic synthesis. Its bulky structure provides steric hindrance, which enhances selectivity during reactions .
  • Peptide Synthesis: In peptide synthesis, TIPSCl protects the C-terminal carboxylic acid of amino acids, allowing for controlled peptide bond formation without unwanted side reactions .

Nucleotide Synthesis

  • TIPSCl plays a critical role in synthesizing modified oligonucleotides. It selectively protects the 2'-hydroxyl group of nucleoside derivatives, facilitating the construction of oligoribonucleotides that contain modified bases .

Pharmaceutical Chemistry

  • In medicinal chemistry, TIPSCl is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), enhancing the stability and solubility of sensitive compounds .

Materials Science

  • TIPSCl is used in the production of specialty chemicals and materials, including silylated polymers that exhibit enhanced thermal and mechanical properties .

Case Studies

Case Study 1: Efficient Protection of Alcohols
A study demonstrated an efficient method for the protection of alcohols and phenols using TIPSCl and imidazole under microwave irradiation. This approach significantly reduced reaction times while maintaining high selectivity and yield .

Case Study 2: Synthesis of Modified Oligonucleotides
Research highlighted the use of TIPSCl in synthesizing oligonucleotides containing 7-deazaguanosine. The protection strategy allowed for successful incorporation into RNA sequences, showcasing its utility in genetic research .

Case Study 3: Derivatization for Gas Chromatography
In analytical chemistry, TIPSCl has been applied for the derivatization of compounds to improve their volatility and detectability in gas chromatography. This application demonstrates its importance in environmental and forensic analysis .

Advantages of Using this compound

  • High Selectivity: TIPSCl preferentially reacts with less sterically hindered groups, making it suitable for selective transformations.
  • Mild Reaction Conditions: Reactions involving TIPSCl often proceed under mild conditions, reducing the risk of side reactions.
  • Ease of Removal: The TIPS group can be cleaved under mild conditions without affecting other functional groups or protecting groups present in the molecule .

Mechanism of Action

Triisopropylsilyl chloride exerts its effects by forming a stable bond with hydroxyl groups, thereby protecting them from participating in unwanted side reactions. The compound operates by binding fluoride ions, which arise from the use of oxidants such as N-fluorocollidinium tetrafluoroborate. By sequestering these fluoride ions, this compound mitigates potential side reactions that could detract from the reaction’s productivity .

Comparison with Similar Compounds

Comparison with Similar Silyl Chlorides

Trimethylsilyl Chloride (TMSCl)

Property TIPSCl TMSCl
Molecular Weight 192.8 g/mol 108.64 g/mol
Steric Bulk High (Triisopropyl groups) Low (Trimethyl groups)
Reactivity Moderate, selective High, less selective
Deprotection Conditions Requires strong acids (e.g., TBAF) Mild conditions (e.g., aqueous acid)
Applications Long-term protection, stereoselective synthesis Temporary protection, rapid silylation

Key Differences :

  • TMSCl’s smaller size allows faster reaction kinetics but offers less steric protection. For example, TIPSCl outperforms TMSCl in stabilizing air-sensitive intermediates, as seen in the synthesis of zinc porphyrin derivatives .
  • In peptide synthesis, TMSCl is rarely used for side-chain protection due to its lability, whereas TIPSCl’s stability under acidic conditions makes it suitable for resin cleavage .

tert-Butyldimethylsilyl Chloride (TBSCl)

Property TIPSCl TBSCl
Steric Bulk Higher (Isopropyl > t-Bu) Moderate (t-Bu + methyl)
Deprotection Resistance More resistant to AlCl₃·6H₂O Less resistant
Selectivity Prefers less hindered OH Brosteric tolerance

Key Differences :

  • TIPSCl’s triisopropyl groups provide superior steric shielding compared to TBSCl’s tert-butyl group. This is demonstrated in chemoselective deprotection experiments, where TBSCl ethers are cleaved by AlCl₃·6H₂O in methanol, while TIPSCl ethers remain intact .
  • TBSCl is preferred for protecting secondary alcohols due to balanced bulk and reactivity, whereas TIPSCl is reserved for highly selective or long-term protection needs .

Triethylsilyl Chloride (TESCl)

Property TIPSCl TESCl
Steric Bulk Higher Moderate (Triethyl groups)
Reactivity Lower Moderate
Stability High under acidic conditions Moderate

Key Differences :

  • TESCl’s intermediate bulk makes it versatile for protecting primary and secondary alcohols, while TIPSCl’s bulk limits its use to sterically demanding applications .
  • In kinetic resolutions, TIPSCl achieves higher enantioselectivity (e.g., 85% yield with 15 mol% catalyst) compared to TESCl, which requires harsher conditions .

Biological Activity

Triisopropylsilyl chloride (TIPSCl) is a versatile reagent widely used in organic synthesis, particularly for the protection of hydroxyl groups. Beyond its synthetic applications, TIPSCl has been studied for its biological activity, particularly in the context of drug design and medicinal chemistry. This article explores the biological activity of TIPSCl, highlighting its mechanisms, effects on various cell lines, and relevant case studies.

TIPSCl is a silyl chloride with the molecular formula C9H21ClSi\text{C}_9\text{H}_{21}\text{ClSi}. It is characterized by three isopropyl groups attached to a silicon atom, which provides significant steric hindrance, making it an effective protecting group for alcohols and phenols. The protective nature of TIPSCl allows for selective reactions in complex organic syntheses.

TIPSCl's biological activity primarily stems from its role in modifying other compounds to enhance their pharmacological properties. The introduction of the triisopropylsilyl group can improve the lipophilicity and stability of biologically active molecules, thereby increasing their bioavailability and efficacy.

  • Cytotoxicity : Research indicates that TIPSCl derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives containing TIPS groups have shown enhanced activity against colorectal cancer (HCT116) and breast cancer (MCF-7) cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
  • Anticancer Activity : The presence of TIPS groups in certain compounds has been linked to improved anticancer activity. A study demonstrated that TIPS-modified mucochloric acid derivatives displayed high cytotoxicity against HCT116 cells with an IC50 value of 9.1 ± 2.4 μM and against MCF-7 cells with an IC50 value of 10.8 ± 0.7 μM .

Case Study 1: Synthesis and Evaluation of Mucochloric Acid Derivatives

A comprehensive study focused on the impact of TIPS groups on mucochloric acid derivatives revealed that compounds modified with TIPS exhibited enhanced cytotoxicity compared to their unmodified counterparts. The study utilized various cell lines to assess the biological activity, noting that structural modifications significantly influenced the anticancer properties .

Case Study 2: Protection of Hydroxyl Groups

TIPSCl has been effectively used to protect hydroxyl groups in complex molecules, facilitating further chemical transformations without compromising biological activity. For instance, the synthesis of a PSA activatable prodrug involved using TIPSCl to protect reactive hydroxyl groups, thereby enhancing the stability and delivery of therapeutic agents .

Data Table: Biological Activity Overview

CompoundCell LineIC50 (μM)Observations
TIPS-MCAHCT1169.1 ± 2.4High cytotoxicity
TIPS-MCAMCF-710.8 ± 0.7Moderate cytotoxicity
Unmodified MCAHCT116>20Low activity
Unmodified MCAMCF-7Not activeNo significant effect

Q & A

Basic Research Questions

Q. What are the critical handling and storage protocols for TIPSCl in laboratory settings?

TIPSCl is highly moisture-sensitive, requiring inert atmospheres (argon/nitrogen) and anhydrous solvents during reactions. Store at 2–8°C in sealed, moisture-resistant containers under inert gas. Pre-dry glassware and use molecular sieves in reaction mixtures to minimize hydrolysis .

Q. How can researchers verify the purity of TIPSCl before use in silylation reactions?

Purity assessment typically involves gas chromatography (GC) with flame ionization detection, as commercial batches often report >95–98% purity . For advanced applications, nuclear magnetic resonance (¹H/¹³C NMR) can confirm absence of hydrolyzed byproducts (e.g., silanols) .

Q. What are the standard methods for quenching excess TIPSCl after reactions?

Excess TIPSCl is typically quenched with a mild nucleophile like methanol or ethanol under controlled conditions to avoid exothermic reactions. Post-quench, the mixture is stirred for 1–2 hours, followed by aqueous workup and solvent removal .

Advanced Research Questions

Q. How does steric hindrance from triisopropylsilyl groups influence reaction kinetics in complex molecule synthesis?

The bulky isopropyl groups in TIPSCl create steric shielding, slowing down nucleophilic attack at the silicon center. This property is exploited in selective protection of alcohols, amines, or thiols in multi-functional substrates. Kinetic studies using in situ IR or HPLC can quantify protection rates under varying temperatures (e.g., 0°C vs. room temperature) .

Q. What strategies mitigate competitive side reactions when using TIPSCl in peptide synthesis?

Competing acylation or oxidation can occur in peptide systems. Strategies include:

  • Pre-activating TIPSCl with a hindered base (e.g., 2,6-lutidine) to enhance silylation efficiency.
  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitoring reaction progress via LC-MS to detect undesired byproducts .

Q. How can researchers resolve discrepancies in reported reactivity of TIPSCl with tertiary alcohols?

Conflicting data on tertiary alcohol silylation may arise from solvent polarity or trace moisture. Systematic studies under controlled conditions (e.g., anhydrous THF vs. DCM) with Karl Fischer titration to quantify water content are recommended. Comparative kinetic data should be normalized to substrate pKa and steric parameters .

Q. Methodological Guidance

Q. What analytical techniques are optimal for characterizing TIPSCl-protected intermediates?

  • NMR : ¹H/¹³C NMR to confirm silyl group integration and absence of hydrolysis.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks.
  • FT-IR : Peaks at ~800–850 cm⁻¹ (Si–Cl stretch) confirm intact TIPSCl; disappearance indicates successful silylation .

Q. How should researchers design experiments to assess TIPSCl stability under catalytic conditions?

Stability studies should include:

  • Temperature Gradients : Monitor decomposition rates via GC or NMR at 25°C, 40°C, and 60°C.
  • Catalyst Screening : Test Lewis acid catalysts (e.g., ZnCl₂, BF₃·Et₂O) for compatibility.
  • Long-Term Storage : Assess shelf-life by storing aliquots under argon and analyzing purity monthly .

Q. Data Presentation & Reproducibility

Q. What metadata is essential for reporting TIPSCl-based reactions in publications?

Include:

  • Purity : Supplier, batch number, and GC/NMR purity.
  • Reaction Conditions : Solvent dryness (e.g., activated molecular sieves), inert atmosphere method (e.g., Schlenk line), and quenching protocol.
  • Spectroscopic Data : Full NMR assignments and HRMS spectra in supporting information .

Q. How can researchers ensure reproducibility in TIPSCl-mediated protection of sensitive substrates?

  • Detailed Protocols : Specify stoichiometry, addition order, and mixing speed.
  • Control Experiments : Include negative controls (e.g., reactions without TIPSCl) to confirm product identity.
  • Raw Data Sharing : Provide HPLC/GC chromatograms and NMR FID files in open-access repositories .

Properties

IUPAC Name

chloro-tri(propan-2-yl)silane
Source PubChem
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InChI

InChI=1S/C9H21ClSi/c1-7(2)11(10,8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KQIADDMXRMTWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClSi
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DSSTOX Substance ID

DTXSID80157102
Record name Triisopropylsilyl chloride
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Molecular Weight

192.80 g/mol
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Physical Description

Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Triisopropylsilyl chloride
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Vapor Pressure

1.16 [mmHg]
Record name Triisopropylsilyl chloride
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CAS No.

13154-24-0
Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Record name Triisopropylsilyl chloride
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Synthesis routes and methods I

Procedure details

A thermometer, hydrogen chloride gas inlet tube, and reflux condenser were fitted to a stirrer-equipped 200 mL four-neck flask, and 80 g triisopropylsilane was then introduced into the flask. This was followed by the addition of 0.01 g platinum/divinyltetramethyldisiloxane complex and heating to 100° C. Hydrogen chloride gas was then introduced into the mixture. The introduction of hydrogen chloride gas was suspended after 4 hours. Vacuum distillation yielded 94 g triisopropylchlorosilane (purity≥99%). The triisopropylsilane yield was 97%.
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Synthesis routes and methods II

Procedure details

A 500 ml-capacity, four-necked flask fitted with a stirrer, a thermometer and a Dimroth was charged with 37.7 g (0.2 moles) of triisopropylmethoxysilane. To the flask was then added 150 g of 35% hydrochloric acid, and the resulting mixture was stirred at 20° C. for 10 hours to effect the reaction. The resulting reaction solution was separated into the aqueous layer and the organic layer. The organic layer was distilled to afford 38 g of triisopropylchlorosilane as a fraction boiling at 78° C.-80° C./10 mm Hg (yield; 99%).
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Synthesis routes and methods III

Procedure details

The procedure of Example 13 was repeated except that triisopropylmethoxysilane was replaced by 83.3 g (0.2 moles) of triisopropyl-n-butoxysilane. The latter was reacted with 35% hydrochloric acid. There was obtained 38 g of triisopropylchlorosilane (yield; 99%).
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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